Cas no 126354-30-1 (N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide)

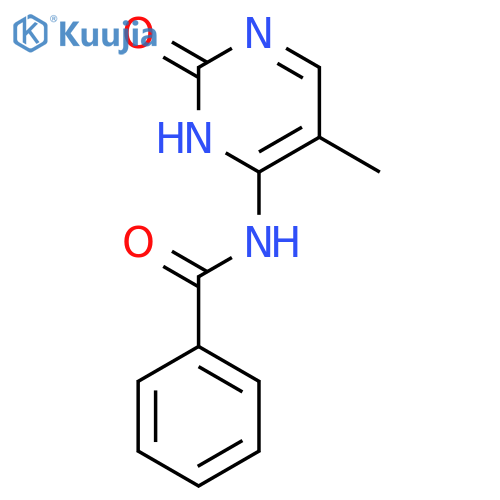

126354-30-1 structure

商品名:N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

CAS番号:126354-30-1

MF:C12H11N3O2

メガワット:229.234642267227

MDL:MFCD27942761

CID:136400

PubChem ID:10955344

N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,N-(2,3-dihydro-5-methyl-2-oxo-4-pyrimidinyl)-

- N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)benzamide

- 5-methyl-N4-benzoylcytosine

- Benzamide,N-(1,2-dihydro-5-methyl-2-oxo-4-pyrimidinyl)-(9CI)

- Benzamide,N-(2,3-dihydro-5-methyl-2-oxo-4-pyrimidinyl)

- N-(2,3-DIHYDRO-5-METHYL-2-OXO-PYRIMIDIN-4-YL)-BENZAMIDE

- N4-benzoyl-5-methylcytosine

- N-benzoyl-5-methylcytosine

- N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

- Benzamide, N-(2,3-dihydro-5-methyl-2-oxo-4-pyrimidinyl)-

- N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide(WXC09492)

- DTXSID70449705

- AKOS027325291

- SY099533

- N-(5-Methyl-2-oxo-2,3-dihydro-4-pyrimidinyl)benzamide

- Benzamide, N-(1,2-dihydro-5-methyl-2-oxo-4-pyrimidinyl)-

- SB15829

- CS-0048847

- SCHEMBL5344725

- 126354-30-1

- AMY35385

- MFCD27942761

- P14150

- AS-52017

- N-(5-methyl-2-oxo-3H-pyrimidin-4-yl)benzamide

- N-(2,3-Dihydro-5-methyl-2-oxo-4-pyrimidinyl)-benzamide

- N-(2,3-dihydro-5-methyl-2-oxo-4-pyrimidinyl)benzamide

- DB-198779

- N-(5-methyl-2-oxo-1H-pyrimidin-4-yl)benzamide

-

- MDL: MFCD27942761

- インチ: InChI=1S/C12H11N3O2/c1-8-7-13-12(17)15-10(8)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17)

- InChIKey: FMKLITBCOZWOEX-UHFFFAOYSA-N

- ほほえんだ: CC1C=NC(=O)NC=1NC(=O)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 229.08500

- どういたいしつりょう: 229.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.6Ų

- ひょうめんでんか: 0

- 互変異性体の数: 9

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.3±0.1 g/cm3

- フラッシュポイント: 254.2±28.7 °C

- PSA: 74.85000

- LogP: 1.40360

N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB485595-1 g |

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide |

126354-30-1 | 1g |

€464.20 | 2023-04-20 | ||

| TRC | M103155-50mg |

N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide |

126354-30-1 | 50mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M103155-100mg |

N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide |

126354-30-1 | 100mg |

$ 95.00 | 2022-06-04 | ||

| abcr | AB485595-250 mg |

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide |

126354-30-1 | 250MG |

€257.40 | 2023-04-20 | ||

| Chemenu | CM326340-5g |

N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide |

126354-30-1 | 95+% | 5g |

$675 | 2021-06-10 | |

| eNovation Chemicals LLC | D572763-10G |

N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide |

126354-30-1 | 97% | 10g |

$1395 | 2024-07-21 | |

| abcr | AB485595-250mg |

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide; . |

126354-30-1 | 250mg |

€219.80 | 2025-02-16 | ||

| 1PlusChem | 1P000T5U-500mg |

Benzamide,N-(2,3-dihydro-5-methyl-2-oxo-4-pyrimidinyl)- |

126354-30-1 | 95% | 500mg |

$173.00 | 2024-07-09 | |

| 1PlusChem | 1P000T5U-10g |

Benzamide,N-(2,3-dihydro-5-methyl-2-oxo-4-pyrimidinyl)- |

126354-30-1 | 98% | 10g |

$968.00 | 2025-02-18 | |

| abcr | AB485595-5g |

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide; . |

126354-30-1 | 5g |

€1292.30 | 2025-02-16 |

N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

126354-30-1 (N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide) 関連製品

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2230780-65-9(IL-17A antagonist 3)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:126354-30-1)N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

清らかである:99%

はかる:25g

価格 ($):2025.0